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REACTION_CXSMILES
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N[C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].N([O-])=O.[Na+].[BrH:15]>O1CCOCC1.O.[Cu]Br>[Br:15][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|
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Name
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|
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Quantity
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17.07 g
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Type
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reactant
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Smiles
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NC1=C(C#N)C=CC=C1F
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Name
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|
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Quantity
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200 mL
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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sodium nitrite
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Quantity
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9.95 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
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Quantity
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22 mL
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Type
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solvent
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Smiles
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O
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Name
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|
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Quantity
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1 L
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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Br
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Name
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copper(I) bromide
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Quantity
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26.98 g
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Type
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catalyst
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Smiles
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[Cu]Br
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 2–3° C. for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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did not rise above 3° C
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Type
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ADDITION
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Details
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then poured onto
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Type
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STIRRING
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Details
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The mixture was stirred for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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then heated to 50° C. over 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to ambient temperature
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (2×500 ml)
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Type
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WASH
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Details
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The combined organic extracts were washed with 1 M aqueous Na2SO3 (500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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saturated aqueous NH4Cl (200 ml), dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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to give a brown oil/solid
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Type
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CUSTOM
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Details
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Purification by chromatography (silica gel, 10% EtOAc/isohexane) and trituration of a mixed fraction with isohexane
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Reaction Time |
2 h |
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Name
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|
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Type
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product
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Smiles
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BrC1=C(C#N)C=CC=C1F
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.22 g | |
| YIELD: PERCENTYIELD | 53% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |